molecular formula C24H32N2O5S B2595488 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921915-62-0

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No. B2595488
CAS RN: 921915-62-0
M. Wt: 460.59
InChI Key: RTXFZBRBDGEWQJ-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups demonstrated significant potential for photodynamic therapy (PDT) applications. This compound, characterized by its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, is crucial for Type II PDT mechanisms. Such findings suggest that derivatives of benzenesulfonamide, possibly including the compound , could be explored for cancer treatment applications through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications

In the realm of synthetic chemistry, the compound's structural components suggest its potential utility in creating novel organic molecules. For example, the study on the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unusual ring-expansion by Kolluri et al. (2018) highlights the synthetic versatility of oxazepine derivatives. Such processes could be relevant for designing new drugs or materials with specific properties (Kolluri, Zhang, Singh, & Duncton, 2018).

Antimicrobial and Antifungal Applications

Yang et al. (2017) described the synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with moderate to high antifungal activities against various phytopathogenic fungi. This suggests that the compound of interest, given its oxazepine core, could potentially be investigated for its antimicrobial properties, offering a pathway for the development of new antifungal agents for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-17-8-10-21(30-6)22(12-17)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(4,5)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFZBRBDGEWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

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